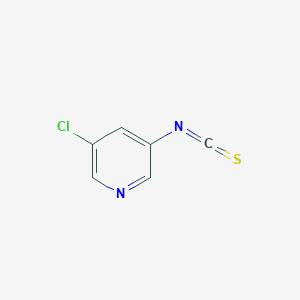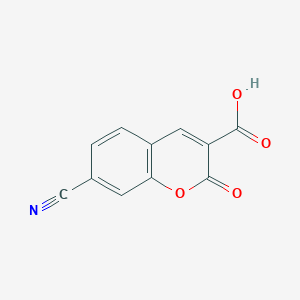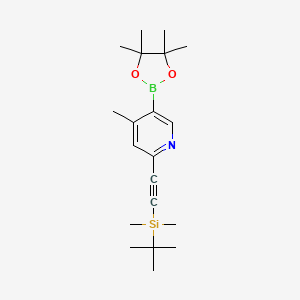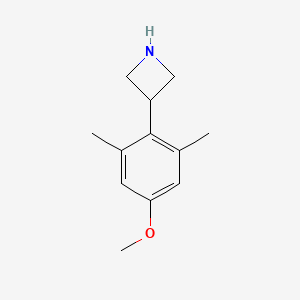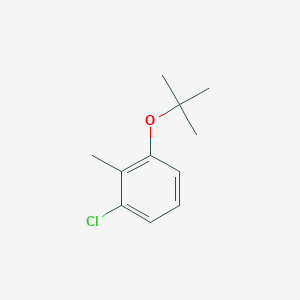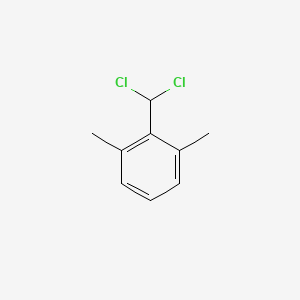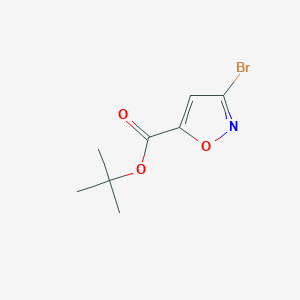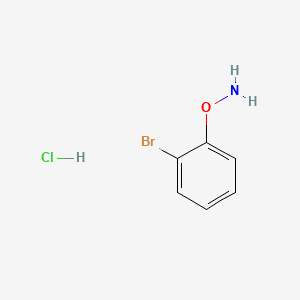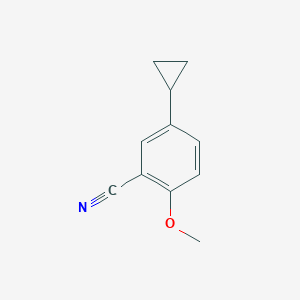
5-Cyclopropyl-2-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-2-methoxybenzonitrile is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol It is a derivative of benzonitrile, characterized by the presence of a cyclopropyl group and a methoxy group attached to the benzene ring
Preparation Methods
The synthesis of 5-Cyclopropyl-2-methoxybenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions. Another method involves the hydrolysis of cyclopropyl cyanide, followed by the addition of methoxybenzonitrile . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.
Chemical Reactions Analysis
5-Cyclopropyl-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS) for bromination. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Cyclopropyl-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can form coordination complexes with transition metals, which are useful in synthetic organic chemistry . These complexes are labile and can be displaced by stronger ligands, making them valuable intermediates in various chemical reactions.
Comparison with Similar Compounds
5-Cyclopropyl-2-methoxybenzonitrile can be compared with other similar compounds, such as:
2-Methoxybenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.
5-Bromo-2-methoxybenzonitrile: Contains a bromine atom instead of a cyclopropyl group, affecting its reactivity and applications.
Cyclopropyl cyanide: A simpler compound that serves as a precursor in the synthesis of this compound. The uniqueness of this compound lies in its combination of the cyclopropyl and methoxy groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-cyclopropyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11-5-4-9(8-2-3-8)6-10(11)7-12/h4-6,8H,2-3H2,1H3 |
InChI Key |
DBQGIXGONXHNPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


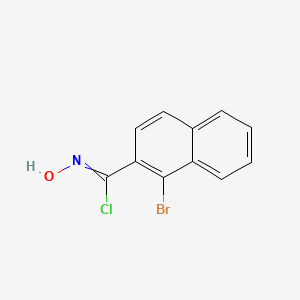

![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)

